

Perfluoro-tert-butanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perfluoro-tert-butanol**

Cat. No.: **B1216648**

[Get Quote](#)

Perfluoro-tert-butanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluoro-tert-butanol (PFTB), a fluorinated analog of tert-butyl alcohol, stands as a unique and versatile compound in the landscape of specialty chemicals. Its distinctive structural and chemical properties, stemming from the complete substitution of hydrogen with fluorine atoms, have positioned it as a valuable building block and reagent in diverse fields, most notably in pharmaceutical research and materials science. This technical guide provides an in-depth exploration of the core chemical properties, structure, and applications of **perfluoro-tert-butanol**, tailored for a scientific audience.

Chemical Structure and Identification

Perfluoro-tert-butanol, systematically named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, possesses a tertiary alcohol structure where the central carbon is bonded to three trifluoromethyl (-CF₃) groups and one hydroxyl (-OH) group.^[1] This arrangement results in a highly symmetrical and sterically hindered molecule.

Key Identifiers:

Identifier	Value
IUPAC Name	1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol[1][2][3]
Common Synonyms	Nonafluoro-tert-butyl alcohol, Perfluoro(2-methyl-2-propanol), 2-(Trifluoromethyl)hexafluoro-2-propanol[1][4]
CAS Registry Number	2378-02-1[1][4]
Molecular Formula	C ₄ HF ₉ O[1][4]
SMILES	OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F[1]
InChI	1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H[1]

Physicochemical Properties

The extensive fluorination of the tert-butyl group imparts a unique set of physical and chemical properties to PFTB, distinguishing it from its hydrocarbon counterpart and other alcohols.

Table of Physicochemical Data:

Property	Value	Source
Molecular Weight	236.04 g/mol	[1][5]
Appearance	Colorless liquid	[2][4]
Boiling Point	44–45 °C	[1][3]
Melting Point	-15 °C	[6]
Density	1.61–1.69 g/mL (at 25 °C)	[1]
Refractive Index (n ²⁰ /D)	1.3	[1]
pKa	5.4	[1][2][3]
Solubility	Miscible in water	[2]

The strong electron-withdrawing effect of the nine fluorine atoms significantly increases the acidity of the hydroxyl proton, resulting in a pK_a of 5.4, which is comparable to that of carboxylic acids.^{[1][2][3]} This heightened acidity is a key feature driving its reactivity and applications. Furthermore, despite its relatively high molecular weight, PFTB has a remarkably low boiling point, a characteristic feature of perfluorinated compounds.^[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **perfluoro-tert-butanol**.

- ^1H NMR: The proton nuclear magnetic resonance spectrum shows a single signal for the hydroxyl proton.
- ^{13}C NMR: The carbon spectrum reveals distinct signals for the quaternary carbon and the trifluoromethyl carbons.
- ^{19}F NMR: The fluorine spectrum is characterized by a sharp singlet, owing to the nine chemically equivalent fluorine atoms.^[7] This property is particularly advantageous for its application in ^{19}F Magnetic Resonance Imaging (MRI).

Synthesis and Experimental Protocols

Several synthetic routes to **perfluoro-tert-butanol** have been developed.

Fluorination of tert-Butanol

One approach involves the direct fluorination of tert-butanol using potent fluorinating agents like elemental fluorine. This method requires careful control of reaction conditions to achieve complete substitution of hydrogen atoms with fluorine.^[1]

From Hexafluoroacetone

An earlier method involved the reaction of hexafluoroacetone with trichloromethylolithium, followed by a halogen exchange step using antimony pentafluoride.^[1]

Illustrative Experimental Protocol: Synthesis of Fmoc-perfluoro-tert-butyl tyrosine via Diazonium Coupling

This protocol outlines the use of **perfluoro-tert-butanol** in a diazonium coupling reaction to synthesize a novel fluorinated amino acid for ^{19}F NMR applications.[\[7\]](#)

Materials:

- Fmoc-4-NH₂-phenylalanine
- **Perfluoro-tert-butanol**
- Reagents for diazotization (e.g., sodium nitrite, acid)

Procedure:

- Diazotization: Fmoc-4-NH₂-phenylalanine is converted to its corresponding diazonium salt.
- Coupling Reaction: The resulting diazonium salt is then heated in **perfluoro-tert-butanol** at reflux.
- Purification: The product, Fmoc-perfluoro-tert-butyl tyrosine, is purified using standard chromatographic techniques.

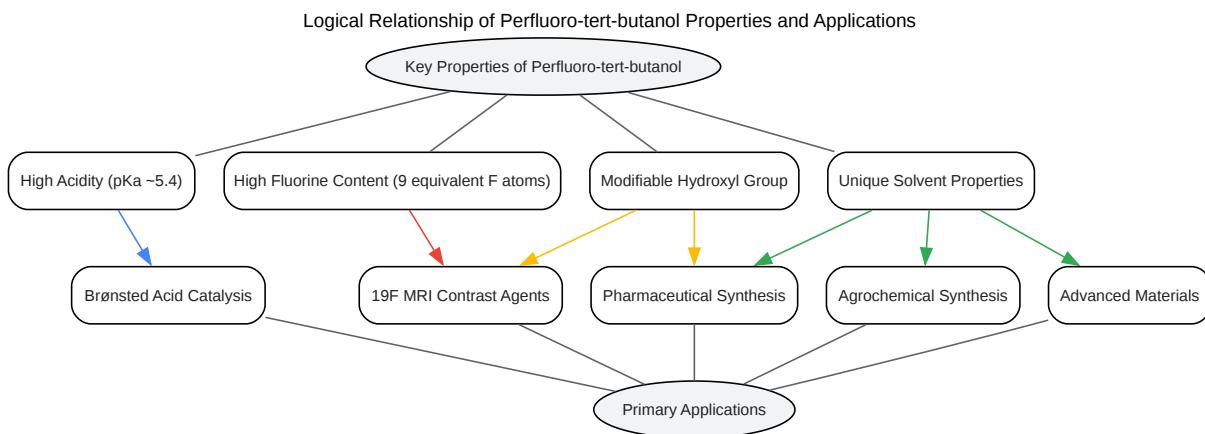
This two-step synthesis from a commercially available starting material provides an efficient route to this highly fluorinated amino acid.[\[7\]](#)

Chemical Reactivity and Applications

The unique properties of **perfluoro-tert-butanol** have led to its use in a variety of applications, particularly in organic synthesis and drug development.

Organic Synthesis

- Deprotection Reactions: PFTB can be employed as a mild reagent for the selective deprotection of certain protecting groups in peptide synthesis.[\[1\]](#)
- Brønsted Acid Catalyst: Its significant acidity allows it to function as a Brønsted acid catalyst in various organic transformations.[\[1\]](#)


- Precursor for Alkoxides: It serves as a precursor for the nonafluoro-tert-butoxide anion, which can be used in coordination chemistry.[1]

Drug Development and Medical Imaging

The most prominent application of **perfluoro-tert-butanol** in the biomedical field is as a building block for ^{19}F MRI contrast agents.[1][8]

- High Fluorine Content: The presence of nine chemically equivalent fluorine atoms provides a strong and sharp signal in ^{19}F MRI, enabling high sensitivity.[7][8]
- Modifiable Hydroxyl Group: The hydroxyl group serves as a convenient handle for attaching targeting moieties, allowing for the development of specific imaging agents for applications such as tumor imaging and cell tracking.[1]

The following diagram illustrates the logical relationship between the key properties of **perfluoro-tert-butanol** and its primary applications.

[Click to download full resolution via product page](#)

Properties of PFTB and their corresponding applications.

Safety and Handling

Perfluoro-tert-butanol is considered a hazardous substance and requires careful handling in a laboratory setting.

- **Hazards:** It is harmful if inhaled and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]
- **Precautions:** Use only in a well-ventilated area or outdoors.[9][11] Wear appropriate personal protective equipment, including gloves, safety glasses, and lab coats.[9][12]
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly closed container.[12]

It is imperative to consult the Safety Data Sheet (SDS) before handling **perfluoro-tert-butanol**.
[9][11][12]

Environmental Considerations

Like many perfluorinated compounds, there are environmental and health concerns associated with **perfluoro-tert-butanol** due to its potential for persistence in the environment and bioaccumulation.[4] Its use is subject to regulatory scrutiny, and research is ongoing to understand its ecological impact.[4]

Conclusion

Perfluoro-tert-butanol is a specialty chemical with a unique and valuable set of properties. Its high acidity, significant fluorine content, and modifiable functional group make it an indispensable tool in modern chemical synthesis, particularly for the development of advanced pharmaceuticals and imaging agents. As research continues to uncover new applications, a thorough understanding of its chemical properties, synthesis, and handling is essential for scientists and researchers aiming to leverage its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Perfluoro-tert-butanol | 2378-02-1 [smolecule.com]
- 2. Nonafluoro-tert-butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbino.com]
- 4. CAS 2378-02-1: Perfluoro-tert-butanol | CymitQuimica [cymitquimica.com]
- 5. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in ^{19}F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. PERFLUORO-TERT-BUTANOL - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Perfluoro-tert-butanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216648#perfluoro-tert-butanol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com